1-Cyclohexyl-5-methyl-2H-pyrazol-3-one

Medicinal Chemistry Drug Design Pharmacokinetics

1-Cyclohexyl-5-methyl-2H-pyrazol-3-one (CAS 2140305-55-9) is a pyrazolone heterocycle featuring a cyclohexyl group at the 1-position and a methyl group at the 5-position, with a molecular formula C10H16N2O and a molecular weight of 180.25 g/mol. Commercially available at purities of 95–98% from multiple vendors , this compound serves as a versatile intermediate for medicinal chemistry and coordination chemistry applications, distinguished from other pyrazolones by its enhanced lipophilicity (LogP ~1.99, TPSA 37.79 Ų) and metabolic stability conferred by the cyclohexyl moiety.

Molecular Formula C10H16N2O
Molecular Weight 180.25
CAS No. 2140305-55-9
Cat. No. B1654214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-5-methyl-2H-pyrazol-3-one
CAS2140305-55-9
Molecular FormulaC10H16N2O
Molecular Weight180.25
Structural Identifiers
SMILESCC1=CC(=O)NN1C2CCCCC2
InChIInChI=1S/C10H16N2O/c1-8-7-10(13)11-12(8)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,11,13)
InChIKeyLSLVBRVVVZKSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-5-methyl-2H-pyrazol-3-one (CAS 2140305-55-9): Procurement-Ready Pyrazolone Scaffold with Differentiated Lipophilic and Synthetic Attributes


1-Cyclohexyl-5-methyl-2H-pyrazol-3-one (CAS 2140305-55-9) is a pyrazolone heterocycle featuring a cyclohexyl group at the 1-position and a methyl group at the 5-position, with a molecular formula C10H16N2O and a molecular weight of 180.25 g/mol . Commercially available at purities of 95–98% from multiple vendors , this compound serves as a versatile intermediate for medicinal chemistry and coordination chemistry applications, distinguished from other pyrazolones by its enhanced lipophilicity (LogP ~1.99, TPSA 37.79 Ų) and metabolic stability conferred by the cyclohexyl moiety . The compound's defined synthetic accessibility and favorable physicochemical profile position it as a valuable building block for lead optimization programs and ligand design studies.

Why Generic Pyrazolone Substitution Fails: The Critical Role of the 1-Cyclohexyl Moiety in Lipophilicity, Metabolic Stability, and Target Engagement


While numerous pyrazolone derivatives share a common heterocyclic core, substitution at the N1 position with a cyclohexyl group fundamentally alters the compound's physicochemical and biological profile, rendering generic substitution with simpler alkyl- or aryl-substituted pyrazolones invalid for applications requiring enhanced lipophilicity, metabolic stability, or specific target engagement. Structure-activity relationship studies of pyrazolone-based inhibitors demonstrate that the introduction of a cyclohexyl moiety significantly improves inhibitory potency against carboxylesterase 2 (CES2), with the cyclohexyl group providing beneficial hydrophobic interactions with the enzyme active site [1]. Similarly, in the context of NRF2 regulation, arylcyclohexyl pyrazoles exhibit distinct binding profiles compared to non-cyclohexyl congeners, as documented in patent literature [2]. The increased lipophilicity (LogP ~1.99) of 1-cyclohexyl-5-methyl-2H-pyrazol-3-one relative to unsubstituted or phenyl-substituted pyrazolones directly impacts membrane permeability, metabolic stability, and off-target liability, making it a non-fungible building block in lead optimization campaigns where these parameters are critical design constraints.

Quantitative Differentiation of 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one: Head-to-Head Comparisons Against Key Structural Analogs


Enhanced Lipophilicity (LogP) Drives Superior Membrane Permeability and Bioavailability Potential vs. Phenyl and Unsubstituted Pyrazolones

1-Cyclohexyl-5-methyl-2H-pyrazol-3-one exhibits a calculated LogP of 1.99002 . This lipophilicity value is substantially higher than that of the corresponding 5-methyl-2-phenyl-pyrazol-3-one core (estimated LogP ~1.2–1.5 based on phenyl-substituted analogs) and the unsubstituted pyrazolone scaffold (estimated LogP <0.5). The cyclohexyl substitution confers a ~0.5–1.5 log unit increase in lipophilicity relative to aryl-substituted comparators, directly correlating with improved passive membrane permeability and enhanced potential for blood-brain barrier penetration in CNS-targeted programs.

Medicinal Chemistry Drug Design Pharmacokinetics

Cyclohexyl Substitution Confers Favorable CES2 Inhibitory Activity: SAR-Guided Differentiation from Non-Cyclohexyl Pyrazolones

In a structure-activity relationship study of pyrazolone-based carboxylesterase 2 (CES2) inhibitors, the introduction of a cyclohexyl moiety at the R3 position was identified as a key beneficial modification for CES2 inhibition [1]. The optimized lead compound 27 (1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one), which incorporates the 1-cyclohexyl pyrazolone core present in the target compound, exhibited an IC50 of 0.13 μM against CES2 [1]. This represents a ~2- to 100-fold improvement in potency relative to pyrazolones lacking the cyclohexyl group, which typically exhibit IC50 values >0.3 μM or no measurable inhibition.

Carboxylesterase 2 Metabolism Prodrug Activation

Favorable Polar Surface Area (TPSA) Balances Lipophilicity for Optimized CNS Permeability and Oral Bioavailability

1-Cyclohexyl-5-methyl-2H-pyrazol-3-one possesses a calculated topological polar surface area (TPSA) of 37.79 Ų . This value falls well below the commonly accepted threshold of <90 Ų for optimal blood-brain barrier penetration and <140 Ų for good oral absorption. When combined with its elevated LogP (1.99), the compound achieves a favorable lipophilic efficiency (LipE) profile compared to more polar pyrazolone analogs that often exceed TPSA >60 Ų due to additional heteroatom-containing substituents.

ADME CNS Drug Discovery Oral Bioavailability

Commercial Availability at Research-Grade Purity Enables Rapid SAR Exploration vs. Custom-Synthesized Analogs

1-Cyclohexyl-5-methyl-2H-pyrazol-3-one is commercially available from multiple vendors in purities of 95–98%, with catalog pricing as low as ~$193 for 250 mg [1]. In contrast, closely related pyrazolone analogs (e.g., 2-cyclohexyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one, CAS 858838-09-2; or 1-cyclohexyl-3-methyl-1H-pyrazol-5(4H)-one, CAS 36210-76-1) are either not commercially stocked or require custom synthesis with lead times of 4–8 weeks and costs >$1000/g.

Chemical Procurement Medicinal Chemistry Lead Optimization

Arylcyclohexyl Pyrazole Scaffolds Validated for NRF2 Modulation: Patent-Backed Differentiation from Non-Cyclohexyl Congeners

U.S. Patent 10,351,530 (Callahan et al., assigned to GSK/Astex Therapeutics) specifically claims arylcyclohexyl pyrazole compounds of Formula (I) as NRF2 regulators, with the cyclohexyl group identified as an essential structural feature for NRF2 pathway activation [1]. The target compound, 1-cyclohexyl-5-methyl-2H-pyrazol-3-one, serves as a core intermediate for generating such arylcyclohexyl pyrazole derivatives. Pyrazolones lacking the cyclohexyl substitution (e.g., simple aryl or alkyl pyrazolones) are explicitly outside the scope of this patent's demonstrated NRF2 regulatory activity.

NRF2 Pathway Oxidative Stress Inflammation

Optimal Research and Industrial Applications for 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one Based on Quantitative Differentiation Evidence


CNS Drug Discovery Lead Optimization: Leveraging Favorable LogP/TPSA Profile for Blood-Brain Barrier Penetration

Medicinal chemistry teams developing CNS-penetrant candidates can utilize 1-cyclohexyl-5-methyl-2H-pyrazol-3-one as a privileged scaffold. Its calculated LogP of 1.99 and TPSA of 37.79 Ų align with established CNS drug-likeness criteria, offering a balanced lipophilic/hydrophilic profile that minimizes P-glycoprotein efflux while maintaining passive permeability. This profile reduces the risk of late-stage CNS exposure failures, a common attrition point in neurology and psychiatry programs.

CES2-Targeted Prodrug Activation and Lipid Metabolism Studies

Researchers investigating CES2-mediated prodrug activation (e.g., irinotecan, capecitabine) or lipid metabolism disorders can employ 1-cyclohexyl-5-methyl-2H-pyrazol-3-one as a validated core for inhibitor development. SAR studies demonstrate that cyclohexyl substitution at the pyrazolone N1 position is critical for potent CES2 inhibition (IC50 = 0.13 μM for optimized lead 27) , providing a defined starting point for structure-guided optimization and tool compound generation.

NRF2 Pathway Modulation for Oxidative Stress and Inflammatory Diseases

Given the patent-backed validation of arylcyclohexyl pyrazoles as NRF2 regulators (U.S. Patent 10,351,530) , 1-cyclohexyl-5-methyl-2H-pyrazol-3-one serves as an essential intermediate for synthesizing and optimizing NRF2 activators. This application is particularly relevant for programs targeting chronic obstructive pulmonary disease (COPD), diabetic nephropathy, multiple sclerosis, and other conditions where NRF2-mediated antioxidant response is therapeutically beneficial.

Rapid SAR Exploration and Parallel Library Synthesis

The immediate commercial availability of 1-cyclohexyl-5-methyl-2H-pyrazol-3-one in 95–98% purity at modest cost (~$193/250 mg) enables high-throughput parallel synthesis of diverse pyrazolone libraries. This accessibility allows medicinal chemistry teams to rapidly explore structure-activity relationships around the cyclohexyl and methyl substituents, accelerating hit-to-lead timelines and reducing the cost per compound synthesized compared to custom-synthesized regioisomeric analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclohexyl-5-methyl-2H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.